molecular formula C10H10F6MgO5 B1504748 Magnesium trifluoroacetylacetonate CAS No. 652154-06-8

Magnesium trifluoroacetylacetonate

Cat. No.: B1504748
CAS No.: 652154-06-8
M. Wt: 348.48 g/mol
InChI Key: IIBDATKNPWBZMY-FYFROMMASA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium trifluoroacetylacetonate (Mg(tfaa)₂) is a coordination complex where the magnesium ion is chelated by two trifluoroacetylacetonate (tfaa⁻) ligands. The tfaa⁻ ligand, derived from 1,1,1-trifluoroacetylacetone, features a β-diketonate structure with three fluorine atoms on the central carbon, offering enhanced electron-withdrawing properties compared to acetylacetonate (acac⁻) . This ligand modification reduces molar mass and fluorine content relative to hexafluoroacetylacetonate (hfac⁻) complexes, making Mg(tfaa)₂ a cost-effective precursor for applications requiring moderate fluorination .

Mg(tfaa)₂ is hypothesized to exhibit volatility suitable for chemical vapor deposition (CVD) processes, similar to copper(I) tfaa complexes used in electronics manufacturing .

Properties

CAS No.

652154-06-8

Molecular Formula

C10H10F6MgO5

Molecular Weight

348.48 g/mol

IUPAC Name

magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;hydrate

InChI

InChI=1S/2C5H5F3O2.Mg.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,9H,1H3;;1H2/q;;+2;/p-2/b2*3-2-;;

InChI Key

IIBDATKNPWBZMY-FYFROMMASA-L

SMILES

CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.[Mg+2]

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.[Mg+2]

Canonical SMILES

CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.[Mg+2]

Origin of Product

United States

Comparison with Similar Compounds

Ligand-Based Comparisons: tfaa⁻ vs. acac⁻ vs. hfac⁻

The choice of β-diketonate ligand significantly impacts the physical and chemical properties of metal complexes:

Property tfaa⁻ acac⁻ hfac⁻
Fluorine Content 3 F atoms per ligand 0 F atoms 6 F atoms per ligand
Molar Mass Lower than hfac⁻, higher than acac⁻ Lowest Highest
Electron-Withdrawing Effect Moderate Weak Strong
Cost Lower than hfac⁻ Lowest Highest due to fluorine content
Applications Catalysis, CVD precursors General-purpose coordination High-stability coatings, electronics

Key Findings :

  • Thermal Stability : hfac⁻ complexes (e.g., Mg(hfac)₂·2H₂O) exhibit higher thermal stability than tfaa⁻ due to stronger fluorine-mediated ligand-metal bonds .
  • Volatility : tfaa⁻ complexes balance moderate volatility and cost, making them preferable for CVD over acac⁻ (too low volatility) or hfac⁻ (expensive) .
  • Catalytic Activity : Cu(II)(tfaa)₂ outperforms rhodium(II) acetate in cross-coupling reactions due to enhanced Lewis acidity from fluorine .

Metal-Specific Comparisons

Samarium Trifluoroacetylacetonate (Sm(tfaa)₃)
  • Market Growth : Valued at US$42M in 2023, projected to reach US$73M by 2030 (CAGR: 8%) due to demand in catalysis and electronics .
  • Structure : Eight-coordinate geometry with tfaa⁻ ligands, similar to other lanthanides.
  • Applications : Used in OLEDs and as a precursor for samarium-doped materials .
Nickel Trifluoroacetylacetonate Dihydrate (Ni(tfaa)₂·2H₂O)
  • Catalytic Role: Key in nanotechnology and battery material synthesis; market driven by CAGR ~6.5% in fine chemicals .
  • Electronic Effects: Shorter N–M bond distances (2.075–2.074 Å) compared to non-fluorinated analogs (2.104–2.122 Å) due to electron-withdrawing F atoms .
Copper(II) Trifluoroacetylacetonate (Cu(tfaa)₂)
  • Efficiency: Achieves 70% yield in allenoate synthesis under optimized conditions, surpassing Rh(II) catalysts .
  • XPS Characteristics : Satellite structure intensity and chemical shifts differ from acac⁻ and hfac⁻ complexes, reflecting altered electronic environments .

Hexafluoroacetylacetonate (hfac⁻) Complexes

Mg(hfac)₂·2H₂O serves as a benchmark for fluorine-rich precursors:

  • Safety: Non-hazardous (NONH transport classification) but higher cost due to fluorine .
  • Performance : Superior thermal stability for high-temperature CVD processes compared to tfaa⁻ analogs.

Preparation Methods

General Synthetic Strategy

The preparation of magnesium trifluoroacetylacetonate typically involves the reaction of magnesium sources such as magnesium hydroxide or magnesium oxide with trifluoroacetylacetone (the trifluorinated analog of acetylacetone) in an aqueous or solvent medium. The ligand is generally used in excess to drive the complexation reaction to completion.

  • Starting Materials :
    • Magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO)
    • Trifluoroacetylacetone (TFAC), often in its enol form
  • Reaction Medium : Aqueous or mixed aqueous-organic solvents
  • Reaction Conditions : Mild temperatures (room temperature to reflux), stirring, and controlled drying conditions

Stepwise Preparation Process

Formation of Magnesium Hydroxide (If Starting from Magnesium Chloride)

  • Magnesium chloride (MgCl₂) reacts with a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in aqueous solution to precipitate magnesium hydroxide:

$$
\text{MgCl}2 + 2 \text{KOH} \rightarrow \text{Mg(OH)}2 \downarrow + 2 \text{KCl}
$$

This step is critical to generate a solid magnesium source for subsequent complexation.

Complexation with Trifluoroacetylacetone

  • The freshly prepared or commercial magnesium hydroxide is then reacted with trifluoroacetylacetone in slight molar excess. The ligand is typically added in its enol form to facilitate chelation.

  • The reaction is carried out under stirring in an aqueous medium or a suitable solvent system. The reaction time ranges from 2 to 6 hours, with 4 hours being typical for completion.

  • The magnesium hydroxide reacts with trifluoroacetylacetone to form this compound, which precipitates out of the solution, often as a hydrated complex.

$$
\text{Mg(OH)}2 + 2 \text{TFAC} \rightarrow \text{Mg(TFAC)}2 \cdot x\text{H}2\text{O} + 2 \text{H}2\text{O}
$$

Isolation and Purification

  • The precipitate is filtered and washed with water to remove impurities and unreacted ligands.

  • Drying is performed under controlled conditions, typically in a vacuum oven at 40–50 °C with slight nitrogen flow, to obtain either the dihydrate or anhydrous form.

  • The drying vacuum is maintained around 60 to 500 mbar until constant mass is achieved.

Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Magnesium hydroxide source Mg(OH)₂ from MgCl₂ + KOH Solid form used for reaction
Ligand to Mg(OH)₂ molar ratio ≥ 2 (divalent metals) Excess ligand ensures complete complexation
Reaction time 2–6 hours (preferably ~4 hours) Slightly exothermic (+10 °C in first 30 min)
Reaction temperature Room temperature to reflux (~30 °C) Mild conditions to preserve ligand integrity
Drying temperature 40–50 °C Vacuum drying to remove water without decomposition
Vacuum pressure during drying 60–500 mbar Controlled nitrogen sweep for inert atmosphere
Yield Up to 96% (based on Mg(OH)₂) Losses mainly due to solubilization in filtrate

Example yield data from analogous magnesium acetylacetonate preparation shows yields up to 96%, indicating efficient complexation and isolation.

Analytical and Characterization Notes

  • The product typically appears as a white precipitate.

  • The complex is often isolated as a dihydrate, with water molecules of crystallization.

  • Characterization techniques include Infrared (IR) spectroscopy to confirm ligand coordination, UV-visible spectroscopy, and elemental analysis to verify magnesium content.

  • Quantitative magnesium determination can be performed by dissolving the complex in acetone, hydrolyzing with hydrochloric acid, and titrating with EDTA using Eriochrome Black T as an indicator.

Comparative Insights from Related Magnesium Acetylacetonate Preparations

While direct literature on this compound is limited, preparation methods align closely with those for magnesium acetylacetonate complexes:

Aspect Magnesium Acetylacetonate Preparation Expected for this compound
Starting magnesium source Mg(OH)₂ or MgO Same
Ligand Acetylacetone (acac) Trifluoroacetylacetone (TFAC)
Ligand excess Molar ratio ≥ 2 Molar ratio ≥ 2 (to ensure complexation)
Reaction medium Aqueous, sometimes solvent-free bulk reaction Aqueous or mixed solvent to accommodate TFAC solubility
Reaction time and temperature 4 hours, ~30 °C Similar mild conditions
Product form Dihydrate or anhydrous solid Likely dihydrate or anhydrous solid
Drying conditions Vacuum oven 40–50 °C, 60–500 mbar Same
Yield Up to 96% Expected similar yields

Summary Table of Preparation Method

Step No. Process Step Conditions/Details Outcome
1 Formation of Mg(OH)₂ MgCl₂ + KOH in water, precipitation Solid Mg(OH)₂ generated
2 Complexation with TFAC Mg(OH)₂ + TFAC (enol form), aqueous medium, 4 h, ~30 °C Mg(TFAC)₂·xH₂O precipitate formed
3 Filtration and washing Filtration, wash with water Removal of impurities
4 Drying Vacuum oven, 40–50 °C, 60–500 mbar, nitrogen sweep Dihydrate or anhydrous complex obtained
5 Characterization IR, UV-Vis, elemental analysis, EDTA titration Confirmation of complex formation

Research Findings and Notes

  • The use of magnesium hydroxide formed in situ from magnesium chloride and potassium hydroxide is a well-documented precursor route to magnesium acetylacetonate complexes, adaptable for trifluoroacetylacetonate.

  • Excess ligand is critical to drive the reaction forward and to avoid incomplete complexation or formation of side products.

  • Mild reaction conditions preserve the integrity of the trifluoroacetylacetonate ligand, which can be sensitive to harsh conditions.

  • Controlled drying under vacuum with nitrogen flow prevents decomposition and allows isolation of the desired hydrated or anhydrous form.

  • The process is scalable and can be adapted to batch or continuous synthesis modes, with filtrate recycling to improve yield and reduce waste.

Q & A

Q. What are the optimal synthetic conditions for preparing magnesium trifluoroacetylacetonate dihydrate with high purity?

this compound dihydrate (Mg(CF₃COCHCOCH₃)₂·2H₂O) is typically synthesized by reacting magnesium salts with 1,1,1-trifluoroacetylacetone (Htfaa) under controlled stoichiometric conditions. A common method involves dissolving MgCl₂ or MgO in anhydrous ethanol, followed by dropwise addition of Htfaa in a 1:2 molar ratio (Mg²⁺:ligand). The reaction is refluxed under nitrogen for 6–8 hours, and the product is crystallized by slow evaporation. Purity (>98%) is confirmed via elemental analysis (C, H, N) and FTIR spectroscopy to verify ligand coordination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FTIR : Confirms ligand coordination via C=O (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching frequencies.
  • XPS : Identifies Mg²⁺ binding energy (∼1305 eV for Mg 1s) and distinguishes between trifluoroacetylacetonate and hexafluoroacetylacetonate ligands based on F 1s peaks .
  • Elemental Analysis : Validates stoichiometry (e.g., Mg:C ratio) .

Q. What are the primary research applications of this compound in catalysis?

The compound acts as a Lewis acid catalyst in organic synthesis, particularly in cycloaddition and polymerization reactions. Its trifluoroacetylacetonate ligands enhance thermal stability, enabling reactions at elevated temperatures (e.g., 150–200°C). Applications include:

  • Nanomaterial Synthesis : Facilitating the growth of MgO nanoparticles via sol-gel methods.
  • Coordination Chemistry : Serving as a precursor for heterometallic complexes in magneto-optical studies .

Advanced Research Questions

Q. How does the ligand field symmetry of this compound influence its magnetic properties in lanthanide-based heterometallic complexes?

In Dy³⁺-Mg³⁺ complexes, the trifluoroacetylacetonate ligand creates a low-symmetry coordination environment, inducing strong magnetic anisotropy. This is critical for single-molecule magnet (SMM) behavior. Zeeman splitting studies (e.g., emission spectroscopy under magnetic fields) reveal ligand-field-induced splitting of the Dy³⁺ ⁶H₁₃/₂ level, which correlates with magnetic hysteresis at low temperatures (2–10 K) .

Q. What methodologies resolve contradictions in thermal stability data for this compound under varying atmospheric conditions?

Discrepancies arise due to hygroscopicity (evident in its molecular formula Mg(CF₃COCHCOCH₃)₂·2H₂O). To address this:

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. humid air to differentiate dehydration (∼100°C) and ligand decomposition (>250°C).
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to optimize storage conditions (e.g., desiccators with P₂O₅) .

Q. How does this compound compare to hexafluoroacetylacetonate analogs in chemical vapor deposition (CVD) processes?

Trifluoroacetylacetonate derivatives exhibit lower volatility than hexafluoro analogs (e.g., Mg(hfac)₂ vs. Mg(tfac)₂) due to reduced fluorine content. However, they offer milder decomposition pathways, enabling CVD of MgO thin films at lower temperatures (300–400°C vs. 500°C for hfac). Residual carbon content in films is analyzed via XPS to validate ligand removal efficiency .

Q. What strategies mitigate ligand displacement in this compound complexes during co-crystallization with ancillary ligands (e.g., bipyrimidine)?

Competitive ligand binding is minimized by:

  • Stepwise Synthesis : Pre-forming the Mg(tfac)₂ complex before introducing ancillary ligands.
  • Low-Temperature Crystallization : Slowing kinetics to favor thermodynamic products.
  • Single-Crystal XRD : Validating structural integrity post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.